![molecular formula C13H24N2O2 B1442237 Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1159826-40-0](/img/structure/B1442237.png)

Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Übersicht

Beschreibung

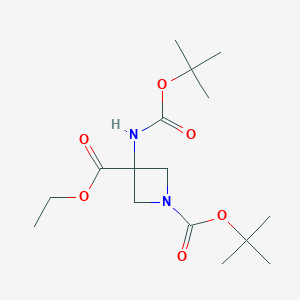

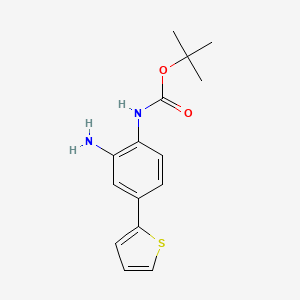

Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate , is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic framework, which includes a seven-membered ring and a five-membered ring . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It is a powder at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.5±20.4 °C . The index of refraction is 1.494 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Analysis : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and analyzed for its molecular structure. This compound, synthesized as a cyclic amino acid ester, was characterized using NMR spectroscopy and mass spectrometry, and its structure was confirmed via X-ray diffraction analysis (Moriguchi et al., 2014).

Role in Asymmetric Synthesis : The compound played a role in the asymmetric synthesis of (+)-pseudococaine, an alkaloid, through a process involving ring-closing iodoamination. This demonstrates its application in the synthesis of complex organic molecules (Brock et al., 2012).

Application in Combinatorial Synthesis : It was used in the combinatorial synthesis of benztropine analogues, a process essential for creating libraries of compounds for biological evaluation, specifically as monoamine transporter inhibitors (Pedersen et al., 2004).

Use in Constrained Peptidomimetic Synthesis : The compound is instrumental in the synthesis of constrained peptidomimetics, substances that mimic the structure of peptides. This is useful in drug discovery and development (Mandal et al., 2005).

Production of Novel Azabicyclic Amines : Research has also focused on the synthesis of novel azabicyclic amines using this compound, which are important for the development of new pharmaceuticals (Walker et al., 2008).

Safety and Hazards

Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is harmful by inhalation, in contact with skin, and if swallowed .

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYURWVQSNWVJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.